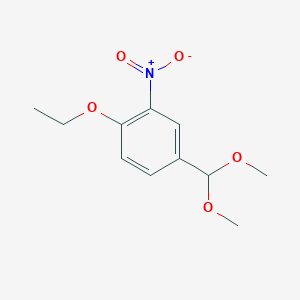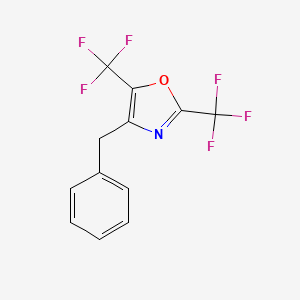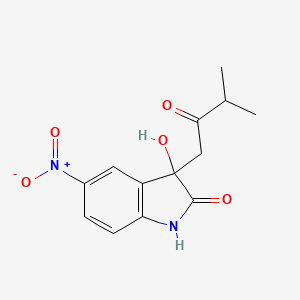
3-Hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole core can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or a similar oxidizing agent.
Attachment of the 3-methyl-2-oxo-butyl Side Chain: This can be achieved through a Friedel-Crafts acylation reaction, where the indole core reacts with 3-methyl-2-oxo-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-oxo-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one.
Reduction: Formation of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The indole core can interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one: Similar structure but with an amino group instead of a nitro group.
3-hydroxy-3-(3-methyl-2-oxo-butyl)-1H-indol-2-one: Lacks the nitro group.
5-nitro-1H-indol-2-one: Lacks the hydroxy and 3-methyl-2-oxo-butyl groups.
Uniqueness
3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is unique due to the presence of both the nitro and hydroxy groups, as well as the 3-methyl-2-oxo-butyl side chain. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
84003-14-5 |
|---|---|
分子式 |
C13H14N2O5 |
分子量 |
278.26 g/mol |
IUPAC名 |
3-hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C13H14N2O5/c1-7(2)11(16)6-13(18)9-5-8(15(19)20)3-4-10(9)14-12(13)17/h3-5,7,18H,6H2,1-2H3,(H,14,17) |
InChIキー |
YLCZXXUUMSAFRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
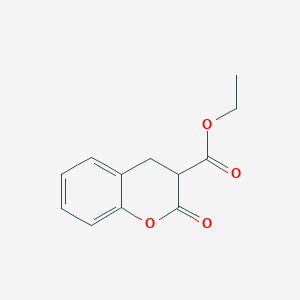
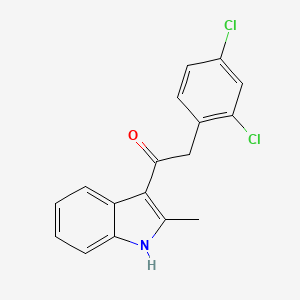
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
